Cas no 886495-24-5 (4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine)
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine
- 4-(2,3,6-Trifluorophenyl)thiazol-2-amine
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- Inchi: 1S/C9H5F3N2S/c10-4-1-2-5(11)8(12)7(4)6-3-15-9(13)14-6/h1-3H,(H2,13,14)
- InChI Key: NINNWIRKOTUCRK-UHFFFAOYSA-N
- SMILES: S1C=C(C2=C(F)C=CC(F)=C2F)N=C1N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11031374-1g |
4-(2,3,6-Trifluorophenyl)thiazol-2-amine |
886495-24-5 | 97% | 1g |
$583 | 2024-07-18 | |
| Chemenu | CM527652-1g |
4-(2,3,6-Trifluorophenyl)thiazol-2-amine |
886495-24-5 | 97% | 1g |
$577 | 2023-03-10 | |
| Enamine | EN300-1844085-0.05g |
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine |
886495-24-5 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1844085-0.1g |
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine |
886495-24-5 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1844085-0.25g |
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine |
886495-24-5 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1844085-0.5g |
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine |
886495-24-5 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1844085-1.0g |
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine |
886495-24-5 | 1g |
$1229.0 | 2023-06-02 | ||
| Enamine | EN300-1844085-2.5g |
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine |
886495-24-5 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1844085-5.0g |
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine |
886495-24-5 | 5g |
$3562.0 | 2023-06-02 | ||
| Enamine | EN300-1844085-10.0g |
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine |
886495-24-5 | 10g |
$5283.0 | 2023-06-02 |
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine Suppliers
4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine
Professional Introduction to Compound with CAS No. 886495-24-5 and Product Name: 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine
The compound with the CAS number 886495-24-5 and the product name 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. Thiazole scaffolds are particularly noteworthy for their presence in numerous bioactive molecules, including antibiotics, antivirals, and anti-inflammatory agents.
The structural motif of 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine incorporates a trifluorophenyl group at the 4-position of the thiazole ring. The introduction of fluorine atoms into aromatic rings is a well-established strategy in drug design aimed at enhancing metabolic stability, improving binding affinity, and modulating pharmacokinetic properties. The trifluorophenyl group in this compound is expected to contribute to its unique chemical and biological profile by influencing both electronic and steric interactions.
Recent research in the field of thiazole derivatives has highlighted their potential as scaffolds for developing novel therapeutic agents. The amine functional group at the 2-position of the thiazole ring in 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine provides a versatile site for further chemical modification, enabling the synthesis of a wide array of derivatives with tailored biological activities. This flexibility has made thiazole-based compounds valuable tools in medicinal chemistry for exploring new pharmacological targets.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The combination of a trifluorophenyl group and an amine moiety on a thiazole core suggests that it may serve as a precursor for drugs targeting neurological disorders, cancer, or infectious diseases. The fluorine atoms can enhance lipophilicity and reduce susceptibility to metabolic degradation, making this compound an attractive candidate for further development.
In the context of current research trends, thiazole derivatives continue to be extensively studied for their antimicrobial and anti-inflammatory properties. The structural features of 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine align well with these interests. Studies have demonstrated that substituents on the thiazole ring can significantly influence its biological activity. For instance, modifications at the 2- and 4-positions can alter interactions with biological targets such as enzymes or receptors. The presence of fluorine atoms may further enhance these interactions by increasing electron-withdrawing effects or by participating in halogen bonding.
The synthesis of 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies are employed to introduce the trifluorophenyl group and the amine functionality while maintaining regioselectivity. Techniques such as palladium-catalyzed cross-coupling reactions are often utilized to construct the carbon-carbon bonds within this complex molecule.
The pharmacological evaluation of this compound has been a focus of recent investigations. Preclinical studies have shown promising results in models relevant to various diseases. The trifluorophenyl-substituted thiazole derivative exhibits inhibitory activity against certain enzymes implicated in inflammation and oxidative stress. These findings underscore its potential as a lead compound for further development into therapeutic agents.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine to its target proteins. These studies provide insights into how structural modifications can optimize binding affinity and selectivity. The trifluorophenyl group is predicted to interact favorably with hydrophobic pockets on biological targets due to its aromaticity and electron-withdrawing nature.
The role of fluorine atoms in modulating pharmacokinetic properties cannot be overstated. In drug discovery pipelines, fluorinated compounds are often preferred due to their improved bioavailability and reduced susceptibility to enzymatic degradation. The presence of three fluorine atoms in the trifluorophenyl group enhances these effects by increasing lipophilicity while maintaining metabolic stability.
Future directions for research on 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine include exploring its derivatives through structure-activity relationship (SAR) studies. By systematically modifying various functional groups on the thiazole ring or introducing different substituents at strategic positions, researchers aim to identify analogs with enhanced potency or improved pharmacokinetic profiles. Such efforts are crucial for translating preclinical findings into viable candidates for clinical trials.
The integration of high-throughput screening (HTS) technologies with computational modeling has accelerated the discovery process for novel bioactive compounds like 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine. These approaches enable rapid evaluation of large libraries of compounds against multiple biological targets, facilitating the identification of promising leads for further optimization.
In summary, 4-(2,3,6-trifluorophenyl)-1,3-thiazol-2-amine represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential biological activities。The combination of a trifluorophenyl group and an amine moiety on a thiazole core makes it an attractive scaffold for developing novel therapeutic agents。Further research is warranted to fully explore its pharmacological potential,and advancements in synthetic methodologies will continue to enhance access to this valuable intermediate。
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